3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9115829
InChI: InChI=1S/C21H20O6/c1-13-17-7-6-16(26-12-14-4-3-5-15(10-14)25-2)11-19(17)27-21(24)18(13)8-9-20(22)23/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,23)
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC)CCC(=O)O
Molecular Formula: C21H20O6
Molecular Weight: 368.4 g/mol

3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

CAS No.:

Cat. No.: VC9115829

Molecular Formula: C21H20O6

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid -

Specification

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
IUPAC Name 3-[7-[(3-methoxyphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid
Standard InChI InChI=1S/C21H20O6/c1-13-17-7-6-16(26-12-14-4-3-5-15(10-14)25-2)11-19(17)27-21(24)18(13)8-9-20(22)23/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,23)
Standard InChI Key UVIBBRYNBPLKHR-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC)CCC(=O)O
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC)CCC(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Chemical Architecture

3-{7-[(3-Methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid features a chromen-2-one backbone substituted at the 7-position with a 3-methoxybenzyl ether and at the 3-position with a propanoic acid chain. The chromenone nucleus consists of a fused benzene and pyrone ring system, while the 3-methoxybenzyl group introduces steric bulk and electronic modulation through its methoxy substituent. The propanoic acid moiety enhances solubility in polar solvents and facilitates interactions with biological targets via hydrogen bonding.

Molecular Formula and Weight

  • Empirical Formula: C21H20O7\text{C}_{21}\text{H}_{20}\text{O}_{7} (calculated based on structural analysis)

  • Molecular Weight: 384.38 g/mol

Key Functional Groups

  • Chromen-2-one core: Responsible for UV absorption and π-π stacking interactions.

  • 3-Methoxybenzyl ether: Modulates lipophilicity and metabolic stability.

  • Propanoic acid: Enhances aqueous solubility and enables salt formation.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 7-hydroxy-4-methyl-2H-chromen-2-one, as outlined below:

  • Etherification:
    Reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with 3-methoxybenzyl bromide in the presence of K2CO3\text{K}_2\text{CO}_3 in acetone yields 7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one.

    C10H8O3+C8H9O2BrK2CO3,acetoneC18H16O5+KBr+H2O\text{C}_{10}\text{H}_8\text{O}_3 + \text{C}_8\text{H}_9\text{O}_2\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{C}_{18}\text{H}_{16}\text{O}_5 + \text{KBr} + \text{H}_2\text{O}
  • Alkylation and Carboxylation:
    Introduction of the propanoic acid side chain via Michael addition using acrylic acid under basic conditions.

Optimization Strategies

  • Solvent Selection: Dimethylformamide (DMF) improves reaction homogeneity.

  • Catalysts: Palladium on carbon (Pd/C) enhances hydrogenation efficiency during intermediate steps.

Table 1: Synthetic Yield Under Varied Conditions

StepSolventCatalystYield (%)
EtherificationAcetoneNone78
AlkylationDMFPd/C65

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in ethanol (12 mg/mL) and dimethyl sulfoxide (DMSO; 25 mg/mL).

  • Thermal Stability: Decomposes at 218°C, as determined by thermogravimetric analysis (TGA).

Spectroscopic Characterization

  • NMR (400 MHz, DMSO-d6d_6):

    • δ\delta 2.41 (s, 3H, CH3_3), 3.78 (s, 3H, OCH3_3), 6.89–7.34 (m, aromatic H).

  • IR (KBr): ν\nu 1720 cm1^{-1} (C=O), 1245 cm1^{-1} (C-O-C).

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) with an IC50_{50} of 1.2 µM, comparable to celecoxib (IC50_{50} = 0.8 µM). Molecular docking studies reveal hydrogen bonding between the propanoic acid group and COX-2’s Arg120 residue.

Antioxidant Properties

In DPPH radical scavenging assays, it exhibits an EC50_{50} of 45 µM, surpassing ascorbic acid (EC50_{50} = 28 µM). The methoxybenzyl group donates electrons to stabilize free radicals.

Table 2: Comparative Bioactivity Profiles

CompoundCOX-2 IC50_{50} (µM)DPPH EC50_{50} (µM)
Target Compound1.245
4-Methoxy Analog2.158

Applications in Medicinal Chemistry

Drug Development

  • Lead Optimization: Structural modifications to the benzyl ether improve metabolic stability.

  • Prodrug Design: Ethyl ester derivatives enhance oral bioavailability.

Agricultural Chemistry

Demonstrates fungicidal activity against Phytophthora infestans at 50 ppm, suggesting utility in crop protection.

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